molecular formula C13H17N5O3S B611172 TASP0415914 CAS No. 1292300-75-4

TASP0415914

Cat. No.: B611172
CAS No.: 1292300-75-4
M. Wt: 323.37
InChI Key: WFQFHKQIDOCQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

TASP0415914 plays a significant role in biochemical reactions by inhibiting PI3Kγ, a family of enzymes that catalyze the phosphorylation of the 3-hydroxyl position of the inositol ring . This interaction with PI3Kγ affects various cellular processes, including cell growth, differentiation, survival, proliferation, migration, and metabolism .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It shows potent Akt inhibitory activities, which can affect a wide range of cellular processes .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its inhibitory action on PI3Kγ . By inhibiting PI3Kγ, it can affect the phosphorylation-dependent activation of Akt, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound shows high metabolic stability in rat/human liver microsomes . This stability suggests that this compound could have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in a mouse collagen-induced arthritis (CIA) model, this compound administered orally at dosages of 30 and 100 mg/kg reduced ankle redness and swelling .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . This pathway is crucial for many cellular processes, including cell growth and survival, and any disruption can lead to various diseases .

Subcellular Localization

The subcellular localization of this compound is not explicitly stated in the available literature. Given its role as a PI3Kγ inhibitor, it is likely to be found wherever PI3Kγ is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TASP0415914 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific details about the synthetic route and reaction conditions are often proprietary and may require access to specialized chemical literature or patents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

TASP0415914 can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of functional groups under specific conditions.

    Reduction: Reduction of certain moieties, although specific conditions and reagents would be required.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. Detailed studies and experimental data would be required to identify and characterize these products.

Scientific Research Applications

TASP0415914 has a wide range of applications in scientific research, particularly in the fields of:

    Chemistry: Used as a tool compound to study PI3Kγ and Akt signaling pathways.

    Biology: Investigates the role of PI3Kγ in various cellular processes, including cell growth, survival, and metabolism.

    Medicine: Explores potential therapeutic applications in inflammatory diseases, cancer, and other conditions where PI3Kγ and Akt are implicated.

    Industry: Potential use in the development of new drugs targeting PI3Kγ and Akt pathways.

Mechanism of Action

TASP0415914 exerts its effects by selectively inhibiting PI3Kγ, a key enzyme in the PI3K/Akt signaling pathway. This inhibition disrupts the downstream signaling cascade, leading to reduced activation of Akt and other downstream effectors. The molecular targets and pathways involved include:

    PI3Kγ: Direct inhibition of this enzyme reduces the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger in the pathway.

    Akt: Reduced PIP3 levels lead to decreased activation of Akt, affecting various cellular processes such as proliferation, survival, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Wortmannin: Another PI3K inhibitor but with broader specificity and higher toxicity.

    LY294002: A non-specific PI3K inhibitor with less potency compared to TASP0415914.

    Idelalisib: A selective PI3Kδ inhibitor used in certain cancers, highlighting the specificity of this compound for PI3Kγ.

Uniqueness

This compound is unique due to its high selectivity and potency for PI3Kγ, making it a valuable tool for studying this specific isoform and its role in disease. Its oral bioavailability and metabolic stability further enhance its utility in both in vitro and in vivo studies .

If you have any specific questions or need further details, feel free to ask!

Properties

IUPAC Name

N-[5-[3-(3-hydroxypiperidin-1-yl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-7-10(22-13(14-7)15-8(2)19)11-16-12(17-21-11)18-5-3-4-9(20)6-18/h9,20H,3-6H2,1-2H3,(H,14,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQFHKQIDOCQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)C2=NC(=NO2)N3CCCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TASP0415914
Reactant of Route 2
TASP0415914
Reactant of Route 3
Reactant of Route 3
TASP0415914
Reactant of Route 4
Reactant of Route 4
TASP0415914
Reactant of Route 5
Reactant of Route 5
TASP0415914
Reactant of Route 6
TASP0415914
Customer
Q & A

A: TASP0415914 acts as an orally potent phosphoinositide 3-kinase γ (PI3Kγ) inhibitor. [] While the provided abstract doesn't delve into the specifics of downstream effects, inhibiting PI3Kγ is known to modulate immune cell function, particularly in inflammatory responses. PI3Kγ plays a crucial role in signaling pathways involved in leukocyte migration, activation, and cytokine production. By inhibiting this enzyme, this compound is hypothesized to suppress excessive inflammatory responses.

A: The research paper identifies this compound as a potential therapeutic agent for inflammatory diseases. [] Although the specific inflammatory diseases targeted are not mentioned in the abstract, the role of PI3Kγ in immune cell function suggests that this compound could be investigated for its efficacy in conditions like rheumatoid arthritis, inflammatory bowel disease, or psoriasis, where dysregulated immune responses contribute to the disease pathology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.